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molecular formula C8H18OSi B8370824 3-Trimethylsilyloxy-2-pentene CAS No. 17510-47-3

3-Trimethylsilyloxy-2-pentene

Cat. No. B8370824
M. Wt: 158.31 g/mol
InChI Key: BMJHTFWPTJVYJV-UHFFFAOYSA-N
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Patent
US05874573

Procedure details

From reaction between diethylketone and trimethylchlorosilane to form 3-trimethylsilyloxy-2-pentene (1.2.4.17). This product was reacted with 1-fluoropyridinium triflate (1.2.4.5) to obtain 2-fluoro-3-pentanone (1.2.4.9). After bromination with pyridinium bromide followed by reduction using diborane 2-fluoro-4-bromopentane-3-ol (1.2.4.18) was obtained. Reaction of this product with sodium methylate yielded the title compound (1.2.4.16). This compound was made also by reacting 2-(1-bromoethyl)-3-methyl oxirane (1.2.4.13) with HF/Py (70%) followed by treatment of the resulting 2-bromo-4-fluoropentan-3-ol (1.2.4.18) with K2CO3 /MeOH.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])([CH3:4])Cl.[CH2:6]([C:8]([CH2:10][CH3:11])=[O:9])[CH3:7]>>[CH3:1][Si:2]([CH3:5])([CH3:4])[O:9][C:8]([CH2:10][CH3:11])=[CH:6][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si](OC(=CC)CC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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